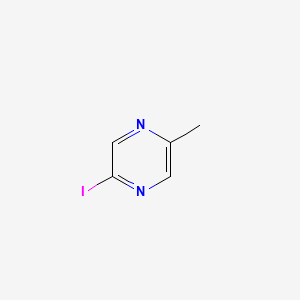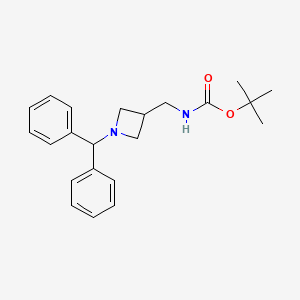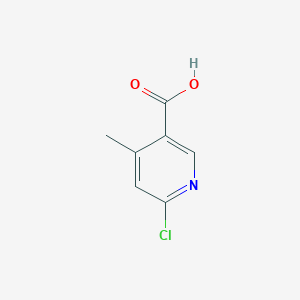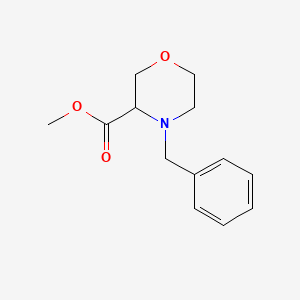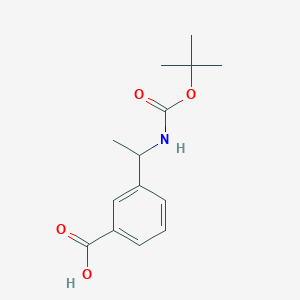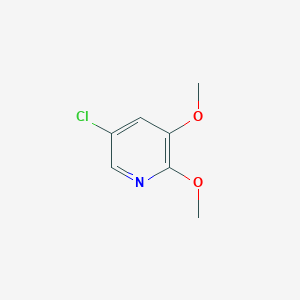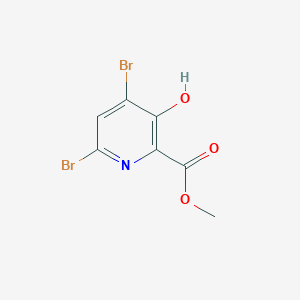
Methyl 4,6-dibromo-3-hydroxypicolinate
概要
説明
“Methyl 4,6-dibromo-3-hydroxypicolinate” is a chemical compound with the molecular formula C7H5Br2NO3 . It has a molecular weight of 310.93 . It is commonly used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “Methyl 4,6-dibromo-3-hydroxypicolinate” is 1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3 . This code provides a specific description of the molecule’s structure. The compound has a monoisotopic mass of 308.863617 Da .Physical And Chemical Properties Analysis
“Methyl 4,6-dibromo-3-hydroxypicolinate” is a solid at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases.科学的研究の応用
Chemical Reactions and Structural Analysis
- Ammonolysis of 3-hydroxypicolinic acids, including derivatives similar to Methyl 4,6-dibromo-3-hydroxypicolinate, has been examined, highlighting the products and mechanisms of reactions under specific conditions. This study provided insights into the chemical behavior of hydroxypicolinic acids under ammonolysis (Moore, Kirk, & Newmark, 1979).
Sensing Properties and Material Applications
- Research on quinoline-based isomers, which share a structural resemblance to Methyl 4,6-dibromo-3-hydroxypicolinate, explored their fluorescence sensing properties for metal ions. Such compounds can serve as dual fluorescence chemosensors for detecting metal ions, indicating potential applications in environmental monitoring and bioimaging (Hazra et al., 2018).
Biological Interactions and Potential Therapeutic Applications
- The interaction of quaternary salts of picoline, structurally related to Methyl 4,6-dibromo-3-hydroxypicolinate, with membrane proteins through fluorescence quenching has been investigated. This research contributes to understanding the molecular interactions and structural exposure of membrane proteins, which could inform drug design and biological studies (Shinitzky & Rivnay, 1977).
Advanced Material Design and Optical Properties
- A computational study on Ir(III) complexes involving hydroxypicolinic acid analogs highlighted the effect of a hydroxyl group on phosphorescent properties. Insights from this study are valuable for designing high-efficiency, stable blue-emitting phosphors for applications in OLEDs and other photonic devices (Wang et al., 2017).
Complexation and Coordination Chemistry
- Cobalt(II) complexes with 3-hydroxypicolinic acid were studied using Raman and mid-infrared spectroscopy, supported by DFT vibrational calculations. Such research provides foundational knowledge for developing coordination compounds with specific electronic and structural properties, which could find applications in catalysis, material science, and molecular electronics (Furic et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305+P351+P338 . More detailed safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .
作用機序
Result of Action
As this compound is relatively new to the scientific community, its effects at the molecular and cellular level are still being investigated .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially impact the activity of this compound .
特性
IUPAC Name |
methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFLHCVLPYFOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623251 | |
| Record name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dibromo-3-hydroxypicolinate | |
CAS RN |
321596-55-8 | |
| Record name | Methyl 4,6-dibromo-3-hydroxy-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321596-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

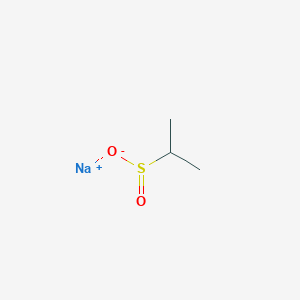
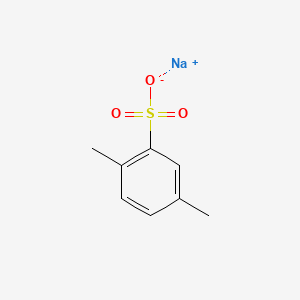


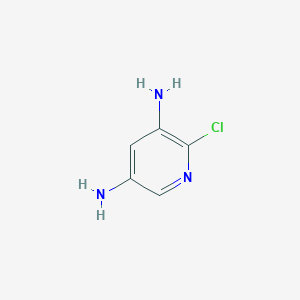
![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
![1-Ethoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluorobenzene](/img/structure/B1592475.png)
